Fluoroquine - 442-96-6

Fluoroquine

Catalog Number: EVT-1547721
CAS Number: 442-96-6
Molecular Formula: C18H26FN3
Molecular Weight: 303.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fluoroquinolone is a class of synthetic antibacterial agents derived from quinolone. These compounds are characterized by the presence of a fluorine atom at the C-6 position of the quinolone nucleus, which enhances their antibacterial activity. Fluoroquinolones are widely used in clinical settings due to their broad-spectrum efficacy against a variety of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria. The development of fluoroquinolones has significantly improved treatment options for infections that are resistant to other antibiotics.

Source

Fluoroquinolones were first introduced in the 1980s, with ciprofloxacin being one of the earliest and most widely used derivatives. The structure-activity relationship (SAR) studies have played a crucial role in the development of newer fluoroquinolone analogs, leading to improved pharmacological properties and reduced side effects .

Classification

Fluoroquinolones can be classified based on their generation:

  • First Generation: Includes compounds like nalidixic acid, which are primarily effective against Gram-negative bacteria.
  • Second Generation: Includes ciprofloxacin and ofloxacin, which have enhanced activity against both Gram-positive and Gram-negative bacteria.
  • Third Generation: Includes moxifloxacin and gatifloxacin, which possess improved efficacy against anaerobic bacteria and atypical pathogens.
Synthesis Analysis

Methods

The synthesis of fluoroquinolones typically involves several key steps:

  1. Formation of the Quinolone Core: The initial step often involves cyclization reactions to form the quinolone nucleus.
  2. Fluorination: A fluorine atom is introduced at the C-6 position via electrophilic fluorination techniques.
  3. Substitution Reactions: Various substituents can be introduced at positions C-7 and C-8 to enhance antibacterial activity.

For instance, a common method involves the use of hydrazine derivatives to modify existing fluoroquinolone structures, such as moxifloxacin or ciprofloxacin, resulting in novel analogs with increased cytotoxicity against cancer cells .

Technical Details

The synthesis often employs techniques such as high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy to characterize the products. For example, in one study, a mixture was heated under reflux conditions for several days to yield a fluoroquinolone derivative with satisfactory yields and purity .

Molecular Structure Analysis

Structure

The general structure of fluoroquinolones consists of a bicyclic core that includes a benzene ring fused to a pyridine-like structure. The presence of functional groups at specific positions greatly influences their biological activity.

Data

Key structural features include:

  • C-6 Position: Fluorine atom
  • C-7 Position: Variable substituents (e.g., piperazine or heterocycles)
  • C-3 Position: Carboxylic acid group, crucial for activity

The molecular formula varies among different fluoroquinolone derivatives, reflecting modifications made during synthesis.

Chemical Reactions Analysis

Reactions

Fluoroquinolones undergo various chemical reactions that can modify their activity:

  1. Hydrolysis: The carboxylic acid group can be hydrolyzed under basic conditions, affecting solubility and bioactivity.
  2. Substitution Reactions: Modifications at C-7 often involve nucleophilic substitutions that enhance antibacterial properties.

Technical details reveal that reactions involving weak nucleophiles can lead to significant changes in antimicrobial efficacy due to structural alterations at critical positions .

Mechanism of Action

Process

Fluoroquinolones exert their antibacterial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to DNA damage and ultimately bacterial cell death.

Data

The effective concentration required to inhibit bacterial growth varies among different fluoroquinolone derivatives, with some showing lower minimum inhibitory concentrations (MIC) against resistant strains .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically solid at room temperature.
  • Melting Points: Varies among derivatives; for example, some synthesized compounds have melting points around 260 °C .

Chemical Properties

  • Solubility: Generally soluble in organic solvents; solubility in water varies based on substituents.
  • Stability: Fluoroquinolones are stable under acidic conditions but may degrade in alkaline environments.

Relevant analyses indicate that modifications at specific positions can significantly alter these properties, impacting both pharmacokinetics and pharmacodynamics .

Applications

Scientific Uses

Fluoroquinolones are primarily used as antibiotics in clinical settings for treating infections caused by susceptible bacteria. They are also explored for potential applications in cancer therapy due to their cytotoxic effects on certain tumor cell lines . Additionally, research continues into their use in environmental monitoring through advanced analytical techniques like liquid chromatography coupled with mass spectrometry for detecting fluoroquinolone residues in water sources .

Introduction to Fluoroquinolones

Historical Development and Clinical Adoption

The evolution of fluoroquinolones began with the accidental discovery of nalidixic acid in 1962 during chloroquine synthesis. This first-generation quinolone exhibited limited gram-negative activity and was primarily used for urinary tract infections (UTIs) [5] [9]. The pivotal breakthrough came in 1978 with fluorination at the C-6 position, yielding norfloxacin—the first true fluoroquinolone with enhanced systemic absorption and tissue penetration [5] [9]. This innovation initiated the "fluoroquinolone era," characterized by iterative molecular modifications:

  • Second-generation agents (ciprofloxacin, ofloxacin; 1980s) incorporated a cyclopropyl ring at R1, broadening activity against Pseudomonas aeruginosa and gram-negative pathogens [2] [9].
  • Third-generation fluoroquinolones (levofloxacin, sparfloxacin; 1990s) improved gram-positive coverage through methylpiperazinyl substitutions at C-7 [4] [6].
  • Fourth-generation variants (moxifloxacin, gemifloxacin; post-2000) introduced methoxy groups at C-8, achieving balanced inhibition of DNA gyrase and topoisomerase IV enzymes for anaerobic activity [6] [9].

Clinically, fluoroquinolones revolutionized infection management due to their oral bioavailability, tissue-penetrating capability (lung concentrations exceed serum by 2–5×), and bactericidal mechanism (topoisomerase inhibition) [1] [5]. By 2017, they ranked among China’s top three prescribed antibiotics, highlighting their therapeutic indispensability despite emerging resistance concerns [5].

Classification by Generational Evolution

Fluoroquinolones are classified into four generations based on structural modifications and spectrum expansion, as delineated in Table 1:

Table 1: Generational Classification of Key Fluoroquinolones

GenerationCore Structural FeaturesAntimicrobial SpectrumRepresentative Agents
FirstNon-fluorinated quinolone nucleusGram-negative enteric bacilliNalidixic acid, pipemidic acid
SecondC-6 fluorination + cyclopropyl R1Enhanced gram-negative (including Pseudomonas), moderate gram-positiveCiprofloxacin, norfloxacin, ofloxacin
ThirdC-8 halogenation + methylpiperazinyl C-7Extended gram-positive, atypical pathogensLevofloxacin, sparfloxacin
FourthC-8 methoxy group + bicyclic C-7Anaerobes, drug-resistant Streptococcus pneumoniaeMoxifloxacin, gemifloxacin, sitafloxacin

Mechanistic Advancements:

  • Second-generation agents primarily target DNA gyrase in gram-negative bacteria [9].
  • Fourth-generation compounds (e.g., moxifloxacin) exhibit dual-target inhibition, equally disrupting DNA gyrase (gram-negative) and topoisomerase IV (gram-positive), minimizing single-step resistance mutations [6] [9].

Clinical Specialization: Respiratory fluoroquinolones (levofloxacin, moxifloxacin) demonstrate elevated lung tissue concentrations (>3× plasma levels), making them preferred for pneumonia per IDSA/ATS guidelines [5].

Global Prescription Trends and Public Health Significance

Global fluoroquinolone usage reflects geographic disparities in resistance patterns and stewardship policies. In Europe, consumption decreased by 25% from 2016–2021 following EMA restrictions, while Italy’s antimicrobial stewardship programs (ASPs) reduced FQ use by 48.3% (2019–2021) through mandatory prescription justification and clinician feedback [3]. Conversely, as of 2023, England reported 38,000 monthly systemic FQ prescriptions, underscoring persistent reliance despite FDA/MHRA safety alerts [7].

Resistance Trends:

  • Asia: >50% resistance in E. coli UTIs and intra-abdominal infections [10].
  • Europe: 10–30% of S. pneumoniae isolates harbor first-step mutations conferring low-level resistance [10].
  • Neisseria gonorrhoeae resistance exceeds 30% in urban sexual networks, precluding FQs as first-line therapy [10].

Public Health Impact:

  • WHO AWaRe Classification: Fluoroquinolones are "Watch" group antibiotics, reserved for critical indications due to high resistance potential [7].
  • Stewardship Success: ASPs combining consumption heatmaps, prescription audits, and clinician education reduced Italian hospital FQ use to 3.7 DDD/100 bed days—aligning with national antimicrobial resistance action plans [3].

Properties

CAS Number

442-96-6

Product Name

Fluoroquine

IUPAC Name

1-N,1-N-diethyl-4-N-(7-fluoroquinolin-4-yl)pentane-1,4-diamine

Molecular Formula

C18H26FN3

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C18H26FN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21)

InChI Key

OTKWDNCXANVGKB-UHFFFAOYSA-N

SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)F

Synonyms

7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline
fluoroquine

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.